molecular formula C8H16N2O B1603866 1-Oxa-4,9-diazaspiro[5.5]undecane CAS No. 36420-64-1

1-Oxa-4,9-diazaspiro[5.5]undecane

Cat. No. B1603866
CAS RN: 36420-64-1
M. Wt: 156.23 g/mol
InChI Key: HTLFWTUJSWZOJW-UHFFFAOYSA-N
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Description

1-Oxa-4,9-diazaspiro[5.5]undecane is a chemical compound used for research and development . It is not intended for medicinal, household, or other uses .


Synthesis Analysis

The synthesis of 1-Oxa-4,9-diazaspiro[5.5]undecane derivatives has been reported in various studies . For instance, phenethyl derivatives in position 9, substituted pyridyl moieties in position 4, and small alkyl groups in position 2 have been found to provide the best profiles .


Molecular Structure Analysis

The molecular structure of 1-Oxa-4,9-diazaspiro[5.5]undecane has been analyzed in several studies . The compound has a unique structure that includes a central scaffold designed using a merging strategy of both target pharmacophores .


Chemical Reactions Analysis

The chemical reactions involving 1-Oxa-4,9-diazaspiro[5.5]undecane have been studied . These studies have explored the structural investigations of spiro[5.5]undecane derivatives with S and O containing heterocycles .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Oxa-4,9-diazaspiro[5.5]undecane have been analyzed . The compound has a molecular weight of 229.15 and a molecular formula of C8H18Cl2N2O .

Scientific Research Applications

Antihypertensive Applications

1-Oxa-4,9-diazaspiro[5.5]undecane derivatives have shown potential in antihypertensive applications. For instance, certain derivatives were found to exhibit significant antihypertensive activity in spontaneously hypertensive rats, predominantly due to peripheral alpha 1-adrenoceptor blockade (Clark et al., 1983).

Treatment of Chronic Kidney Diseases

This compound has been identified as a potent inhibitor of soluble epoxide hydrolase (sEH), showing effectiveness in oral administration for the treatment of chronic kidney diseases. In a rat model of anti-glomerular basement membrane glomerulonephritis, a derivative of 1-Oxa-4,9-diazaspiro[5.5]undecane significantly lowered serum creatinine levels (Kato et al., 2014).

Dual µ-Opioid Receptor Agonists and σ1 Receptor Antagonists

Compounds derived from 1-Oxa-4,9-diazaspiro[5.5]undecane were synthesized as dual ligands for the sigma-1 receptor (σ1R) and the µ-opioid receptor (MOR). These derivatives showed potent analgesic activity, which was comparable to oxycodone, but with reduced adverse effects, suggesting their potential as safer analgesics (García et al., 2019; García et al., 2020).

CCR5 Antagonist for Antiviral Activity

Research has led to the discovery of novel CCR5 antagonists based on the 1-oxa-3,9-diazaspiro[5.5]undecane template, showing promising antiviral activities. These compounds have potential applications in treating chemokine-mediated diseases (Yang et al., 2009).

Bioactivity and Synthesis for Various Disorders

1,9-Diazaspiro[5.5]undecanes, including those containing 1-Oxa-4,9-diazaspiro[5.5]undecane, have been discussed for their potential in treating disorders such as obesity, pain, immune system, cell signaling, cardiovascular, and psychotic disorders (Blanco‐Ania et al., 2017).

Synthesis and Photophysical Studies

Studies on the synthesis and photophysical properties of diazaspiro compounds, including 1-Oxa-4,9-diazaspiro[5.5]undecane derivatives, have been conducted. These studies provide insights into the solvent effect on photophysical behavior and could contribute to the development of new applications in materials science and chemistry (Aggarwal & Khurana, 2015).

Glycoprotein IIb-IIIa Antagonists

Novel glycoprotein IIb-IIla antagonists based on the 3,9-diazaspiro[5.5]undecane nucleus, which includes the 1-Oxa-4,9-diazaspiro[5.5]undecane structure, have shown potent activity as platelet aggregation inhibitors. This indicates potential applications in cardiovascular health (Smyth et al., 2001).

Safety And Hazards

The safety data sheet for 1-Oxa-4,9-diazaspiro[5.5]undecane indicates that it should be kept in a dark place, sealed in dry, and at a temperature of 2-8°C . It also provides first-aid measures and fire-fighting measures .

Future Directions

The future directions for 1-Oxa-4,9-diazaspiro[5.5]undecane involve its potential use in the treatment of pain . Studies have suggested that dual MOR agonism and σ1R antagonism may be a useful strategy for obtaining potent and safer analgesics .

properties

IUPAC Name

1-oxa-4,9-diazaspiro[5.5]undecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O/c1-3-9-4-2-8(1)7-10-5-6-11-8/h9-10H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTLFWTUJSWZOJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CNCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40617151
Record name 1-Oxa-4,9-diazaspiro[5.5]undecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40617151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Oxa-4,9-diazaspiro[5.5]undecane

CAS RN

36420-64-1
Record name 1-Oxa-4,9-diazaspiro[5.5]undecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40617151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
61
Citations
M Garcia, M Virgili, M Alonso, C Alegret… - Journal of Medicinal …, 2019 - ACS Publications
The synthesis and pharmacological activity of a new series of 1-oxa-4,9-diazaspiro[5.5]undecane derivatives as potent dual ligands for the sigma-1 receptor (σ 1 R) and the μ-opioid …
Number of citations: 25 pubs.acs.org
Y Kato, N Fuchi, Y Nishimura, A Watanabe… - Bioorganic & Medicinal …, 2014 - Elsevier
We identified 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted ureas as highly potent soluble epoxide hydrolase (sEH) inhibitors and orally active agents for treating chronic …
Number of citations: 10 www.sciencedirect.com
M Garcia, M Virgili, M Alonso, C Alegret… - Journal of medicinal …, 2020 - ACS Publications
The synthesis and pharmacological activity of a new series of 4-alkyl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives as potent dual ligands for the σ 1 receptor (σ 1 R) and the μ-opioid …
Number of citations: 26 pubs.acs.org
P Norman - Expert Opinion on Therapeutic Patents, 2012 - Taylor & Francis
These two patent applications each claim combination formulations comprising a single dual-acting muscarinic antagonist/beta 2 agonist (MABA), as a free base or salt, with a second …
Number of citations: 16 www.tandfonline.com
A Žukauskaitė, S Mangelinckx, G Callebaut, C Wybon… - Tetrahedron, 2013 - Elsevier
The convenient synthesis of 1,5-diazaspiro[2.3]hexanes, as new structurally challenging strained diazaspirocyclic compounds, was developed starting from easily accessible ethyl 2-(…
Number of citations: 16 www.sciencedirect.com
A Lukin, J Kramer, M Hartmann, L Weizel… - Bioorganic …, 2018 - Elsevier
Spirocyclic 1-oxa-9-azaspiro[5.5]undecan-4-amine scaffold was explored as a basis for the design of potential inhibitors of soluble epoxide hydrolase (sEH). Synthesis and testing of the …
Number of citations: 21 www.sciencedirect.com
T Zhuang, J Xiong, S Hao, W Du, Z Liu, B Liu… - European Journal of …, 2021 - Elsevier
Opioid analgesics are highly effective painkillers for the treatment of moderate or severe pain, but they are associated with a number of undesirable adverse effects, including the …
Number of citations: 17 www.sciencedirect.com
M Wang, T Tang, Z Huang, R Li, D Ling, J Zhu… - Acta Materia …, 2022 - scienceopen.com
In our previous work, the clinical phase II HDAC inhibitor quisinostat was identified as a promising antimalarial agent through a drug repurposing strategy, but its safety was a matter of …
Number of citations: 7 www.scienceopen.com
A Dolbois, RK Bedi, E Bochenkova… - Journal of medicinal …, 2021 - ACS Publications
N 6 -methyladenosine (m 6 A) is the most frequent of the 160 RNA modifications reported so far. Accumulating evidence suggests that the METTL3/METTL14 protein complex, part of the …
Number of citations: 39 pubs.acs.org
K Hiesinger, D Dar'in, E Proschak… - Journal of Medicinal …, 2020 - ACS Publications
Spirocyclic scaffolds are incorporated in various approved drugs and drug candidates. The increasing interest in less planar bioactive compounds has given rise to the development of …
Number of citations: 234 pubs.acs.org

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